Cas no 1308645-70-6 (1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine)

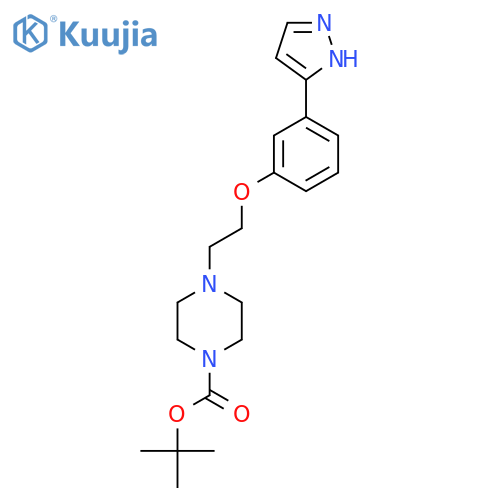

1308645-70-6 structure

商品名:1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine

CAS番号:1308645-70-6

MF:C20H28N4O3

メガワット:372.461324691772

CID:4693518

1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine

- 1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine

-

- インチ: 1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)13-14-26-17-6-4-5-16(15-17)18-7-8-21-22-18/h4-8,15H,9-14H2,1-3H3,(H,21,22)

- InChIKey: LQVOKOSMTRXOER-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCN(CCOC2C=CC=C(C3=CC=NN3)C=2)CC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 474

- トポロジー分子極性表面積: 70.7

1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T067725-500mg |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | 500mg |

$ 710.00 | 2022-06-03 | ||

| abcr | AB418889-5 g |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | 5g |

€902.00 | 2022-03-24 | ||

| Key Organics Ltd | AS-9789-10MG |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-9789-50MG |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | AS-9789-20MG |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | >90% | 0mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | AS-9789-100MG |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | AS-9789-1MG |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| abcr | AB418889-1 g |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | 1g |

€254.00 | 2022-03-24 | ||

| TRC | T067725-1000mg |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | 1g |

$ 1170.00 | 2022-06-03 | ||

| TRC | T067725-2500mg |

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine |

1308645-70-6 | 2500mg |

$ 2340.00 | 2022-06-03 |

1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1308645-70-6 (1-tert-Butoxycarbonyl-4-2-(pyrazol-3-yl)phethoxyethylpiperazine) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量